![molecular formula C16H23ClN2O5S B4078081 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate](/img/structure/B4078081.png)
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate
Overview
Description
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research for its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate is not fully understood, but it is believed to act on the serotonergic system in the brain. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the activity of the HPA axis, which is involved in the stress response. In addition, 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate is a useful tool for studying the serotonergic system in the brain and its potential therapeutic properties. However, it has several limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Future Directions
There are several future directions for the study of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate. One area of research is the development of new compounds that target the serotonergic system with greater specificity and fewer side effects. Another area of research is the development of new animal models to study the long-term effects of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate and other serotonergic compounds. Finally, there is a need for more clinical trials to determine the safety and efficacy of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate and other serotonergic compounds in humans.
Scientific Research Applications
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and epilepsy.
properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2OS.C2H2O4/c15-13-1-3-14(4-2-13)19-12-11-18-10-9-17-7-5-16-6-8-17;3-1(4)2(5)6/h1-4,16H,5-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANZVSYMALCNFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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